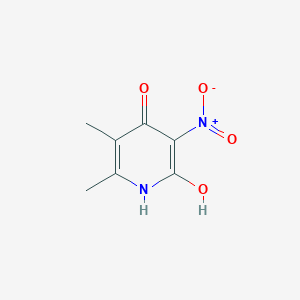

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of a hydroxyl group, two methyl groups, and a nitro group attached to a pyridinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one typically involves the nitration of 4-hydroxy-5,6-dimethylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Halogenating agents or nucleophiles like alkyl halides can be used under appropriate conditions.

Major Products Formed

Oxidation: 4-Oxo-5,6-dimethyl-3-nitropyridin-2(1H)-one.

Reduction: 4-Hydroxy-5,6-dimethyl-3-aminopyridin-2(1H)-one.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. In the case of potential anticancer properties, it may interfere with cellular pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

- 4-Hydroxy-3-nitropyridin-2(1H)-one

- 5,6-Dimethyl-3-nitropyridin-2(1H)-one

Uniqueness

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is unique due to the presence of both methyl and nitro groups on the pyridinone ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Actividad Biológica

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, a heterocyclic organic compound belonging to the pyridinone family, has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a hydroxyl group, two methyl groups, and a nitro group attached to a pyridinone ring. The compound's IUPAC name is 4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one. Its chemical formula is C7H8N2O4 with a molecular weight of 172.15 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound may disrupt bacterial cell membranes or inhibit essential enzymatic functions within the bacteria .

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. Notably, it has been found to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.0 |

Mechanistically, it is believed that the compound interferes with cellular pathways involved in cell cycle regulation and apoptosis .

The mechanism of action for this compound varies based on its application:

- Antimicrobial Activity : The compound may target bacterial enzymes or disrupt cell membrane integrity.

- Anticancer Activity : It is suggested that the compound inhibits key signaling pathways that control cell proliferation and survival.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against multi-drug resistant strains revealed promising results, highlighting its potential as an alternative therapeutic agent in treating resistant infections.

- Cancer Research : In a preclinical trial involving xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to control groups. The study emphasized its role in enhancing apoptosis in cancer cells through upregulation of pro-apoptotic factors .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 4-Hydroxy-5-methylpyridin-2(1H)-one | 64 µg/mL | 20 µM |

| 5,6-Dimethyl-3-nitropyridin-2(1H)-one | 128 µg/mL | 25 µM |

This comparison indicates that the presence of both methyl and nitro groups in our compound enhances its biological activity compared to its analogs .

Propiedades

IUPAC Name |

4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-4(2)8-7(11)5(6(3)10)9(12)13/h1-2H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHUDFKJBIXWMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716271 |

Source

|

| Record name | 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163803-34-7 |

Source

|

| Record name | 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.